2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid
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Overview
Description
2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative known for its diverse applications in medicinal chemistry and material science. Benzimidazole compounds are recognized for their structural similarity to purine, making them valuable in drug design and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid typically involves the condensation of 1,2-aromatic diamines with carboxylic acids. One efficient method is the accelerated microdroplet synthesis, where 1,2-aromatic diamines react with alkyl or aryl carboxylic acids in electrostatically charged microdroplets generated using a nano-electrospray ion source . This method significantly speeds up the reaction compared to bulk synthesis.
Another approach is the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. This method is mild, acid-free, and yields high efficiency .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cancer cell growth.
Medicine: Explored for its antimicrobial properties, making it a candidate for developing new antibiotics.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural similarity to purine allows it to interfere with nucleic acid synthesis and function, leading to its biological effects . The pathways involved include inhibition of DNA synthesis and disruption of cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroxy-phenyl)-1H-benzimidazole-5-carboxylic acid: Another benzimidazole derivative with similar structural features.
4-(1H-benzo[d]imidazol-2-yl)aniline: Known for its antimicrobial activity.
Uniqueness
2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid stands out due to its dual hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This unique feature contributes to its diverse applications in medicinal chemistry and material science .
Properties
CAS No. |
1018501-25-1 |
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Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C14H10N2O4/c17-8-2-3-9(12(18)6-8)13-15-10-4-1-7(14(19)20)5-11(10)16-13/h1-6,17-18H,(H,15,16)(H,19,20) |
InChI Key |
JTRRGSLOOQTFAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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